molecular formula C6H4Cl2N2O2 B1371409 Methyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 3177-20-6

Methyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No. B1371409
CAS RN: 3177-20-6
M. Wt: 207.01 g/mol
InChI Key: FNNAWVXVOHNOFF-UHFFFAOYSA-N
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Description

“Methyl 2,4-dichloropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C6H4Cl2N2O2 . It has a molar mass of 207.01 and a predicted density of 1.503±0.06 g/cm3 . The compound is used in scientific research and industrial applications .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloropyrimidine-5-carboxylate” can be represented by the SMILES string COC(=O)C1=CN=C(N=C1Cl)Cl . The InChI representation is InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 . These representations encode the connectivity and arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2,4-dichloropyrimidine-5-carboxylate” has a melting point of 30-34℃ and a boiling point of 130-135 °C (at 16 Torr pressure) . The compound has a flash point of 110℃ and a vapor pressure of 0.0012mmHg at 25°C . The refractive index is 1.552 .

Scientific Research Applications

  • Application Summary : “Methyl 2,4-dichloropyrimidine-5-carboxylate” is used as a starting material in the synthesis of various pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application/Experimental Procedures : The compound is used in reactions with organolithium reagents. For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the desired product .
  • Results/Outcomes : The reaction resulted in the formation of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine . The yield of the reaction was 71% .

It’s important to note that this is a very specific area of research, and more detailed information might be available in specialized databases or scientific literature. If you have access to a research library, you might want to search for more specific applications there. Alternatively, you could reach out to researchers or professors who specialize in this field. They might be able to provide more detailed information or guide you to relevant resources .

It’s important to note that this is a very specific area of research, and more detailed information might be available in specialized databases or scientific literature. If you have access to a research library, you might want to search for more specific applications there. Alternatively, you could reach out to researchers or professors who specialize in this field. They might be able to provide more detailed information or guide you to relevant resources .

Safety And Hazards

“Methyl 2,4-dichloropyrimidine-5-carboxylate” is considered hazardous. It is advised to avoid contact with skin, eyes, and the respiratory system . In case of accidental contact, it is recommended to rinse immediately with plenty of water and seek medical assistance . The compound should be stored properly and kept away from ignition and oxidizing agents .

properties

IUPAC Name

methyl 2,4-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNAWVXVOHNOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631071
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloropyrimidine-5-carboxylate

CAS RN

3177-20-6
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3177-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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